molecular formula C10H10O4 B8641744 5-Formyl-2-hydroxy-3-methyl-benzoic acid methyl ester

5-Formyl-2-hydroxy-3-methyl-benzoic acid methyl ester

Cat. No. B8641744
M. Wt: 194.18 g/mol
InChI Key: XUMDSYZMMKKQBD-UHFFFAOYSA-N
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Patent
US08569535B2

Procedure details

To a solution of HMTA (1,3,5,7-Tetraaza-tricyclo[3.3.1.13,7]decane, 8.43 g, 60.2 mmol) in TFA (100 mL) is added 2-hydroxy-3-methyl-benzoic acid methyl ester (5 g, 30.1 mmol) and the reaction is refluxed (78° C.) overnight. The reaction is cooled to 50° C. and water (400 mL) is added with stirring. The mixture is stirred at 50° C. for 2 h then cooled to RT and extracted with EtOAc (2×200 mL). The combined organic layers are washed with brine (75 mL), dried over anhydrous MgSO4 and concentrated in vacuo. The residue is purified by flash column chromatography (120 silica gel, gradient elution: 0-50% EtOAc in heptane) to give product (281) as off-white solid (5.05 g, 86%).
Name
Quantity
8.43 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
C1N2CN3CN(C2)CN1C3.[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([CH3:20])[C:15]=1[OH:21].O.[C:24](O)(C(F)(F)F)=[O:25]>>[CH3:11][O:12][C:13](=[O:22])[C:14]1[CH:19]=[C:18]([CH:24]=[O:25])[CH:17]=[C:16]([CH3:20])[C:15]=1[OH:21]

Inputs

Step One
Name
Quantity
8.43 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
5 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)C)O)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
78 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 50° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at 50° C. for 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×200 mL)
WASH
Type
WASH
Details
The combined organic layers are washed with brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash column chromatography (120 silica gel, gradient elution: 0-50% EtOAc in heptane)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=C(C(=CC(=C1)C=O)C)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.05 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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